molecular formula C20H22N2O4 B2483739 N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide CAS No. 941934-50-5

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide

Cat. No.: B2483739
CAS No.: 941934-50-5
M. Wt: 354.406
InChI Key: PGFVUGDOOSADNM-UHFFFAOYSA-N
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Description

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide is a complex organic compound that features a pyrrolidinone ring, a methoxy group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the pyrrolidinone ring through a cyclization reaction, followed by the introduction of the methoxy and phenoxyacetamide groups via nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and efficiency. The choice of solvents, reagents, and catalysts is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy and phenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving pyrrolidinone-containing compounds.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.

    Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets. The pyrrolidinone ring and phenoxyacetamide moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[4-methoxyphenyl]-2-(4-methylphenoxy)acetamide: Lacks the pyrrolidinone ring, which may affect its biological activity.

    N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide: Similar structure but without the methyl group on the phenoxy ring.

    N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-chlorophenoxy)acetamide: Contains a chlorine atom instead of a methyl group, which can influence its reactivity and interactions.

Uniqueness

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-14-5-8-16(9-6-14)26-13-19(23)21-15-7-10-18(25-2)17(12-15)22-11-3-4-20(22)24/h5-10,12H,3-4,11,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFVUGDOOSADNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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